molecular formula C11H18O4S B14400593 Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate CAS No. 89745-60-8

Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate

Cat. No.: B14400593
CAS No.: 89745-60-8
M. Wt: 246.33 g/mol
InChI Key: MYXZIILRMJOMQV-UHFFFAOYSA-N
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Description

Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate is an organic compound with a complex structure that includes ester and sulfanyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-methyl-1-sulfanylpropylidene)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and sulfanyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Alkyl halides and strong bases like sodium ethoxide are typically used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various alkylated derivatives depending on the alkyl halide used.

Scientific Research Applications

Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (2-methyl-1-sulfanylpropylidene)propanedioate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.

    Diethyl sulfide: Contains a sulfanyl group but lacks the ester functionality.

    Methyl propanedioate: Similar ester structure but without the sulfanyl group.

Uniqueness

Diethyl (2-methyl-1-sulfanylpropylidene)propanedioate is unique due to the combination of ester and sulfanyl functional groups, which confer distinct chemical reactivity and potential applications. This dual functionality makes it a versatile compound in organic synthesis and research.

Properties

CAS No.

89745-60-8

Molecular Formula

C11H18O4S

Molecular Weight

246.33 g/mol

IUPAC Name

diethyl 2-(2-methyl-1-sulfanylpropylidene)propanedioate

InChI

InChI=1S/C11H18O4S/c1-5-14-10(12)8(9(16)7(3)4)11(13)15-6-2/h7,16H,5-6H2,1-4H3

InChI Key

MYXZIILRMJOMQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(C)C)S)C(=O)OCC

Origin of Product

United States

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